molecular formula C16H19N3O5S B2623096 (Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164501-83-0

(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2623096
CAS No.: 1164501-83-0
M. Wt: 365.4
InChI Key: NROYTEXHRGNWLP-ICFOKQHNSA-N
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Description

Systematic IUPAC Name Derivation and Isomeric Considerations

The systematic IUPAC name of "(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate" is derived through hierarchical analysis of its structural components. The parent heterocyclic system is benzo[d]thiazole , a fused bicyclic structure comprising a benzene ring (position indices 1–6) and a thiazole ring (positions 1, 2, 3, 3a, and 7a). Substituents are prioritized based on Cahn-Ingold-Prelog rules:

  • Nitro group (-NO₂) : Positioned at carbon 6 of the benzene ring.
  • Pivaloylimino group (-N=C(O)C(C)(C)C) : Attached to nitrogen at position 2 of the thiazole ring. The (Z)-configuration specifies that the higher-priority groups (pivaloyl oxygen and thiazole sulfur) are on the same side of the double bond.
  • Acetate ester (-OAc) : Ethyl ester substituent at position 3 of the thiazole ring.

The full name reflects these substituents in descending priority: ethyl (ester group), 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl) (core heterocycle with substituents), and acetate (acetyloxy linkage). Isomeric considerations arise from the geometric isomerism of the imino group (E/Z) and potential tautomerism in the thiazol-3(2H)-yl moiety.

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₂₂N₄O₅S is calculated as follows:

Component Contribution to Formula
Benzo[d]thiazole core C₇H₅NS
Nitro group (-NO₂) N₁O₂
Pivaloylimino group C₅H₉NO
Ethyl acetate substituent C₄H₈O₂

Molecular weight :
$$
(12.01 \times 18) + (1.01 \times 22) + (14.01 \times 4) + (16.00 \times 5) + (32.07 \times 1) = 394.45 \, \text{g/mol}
$$

This matches computational data for analogous thiazole derivatives. Comparative analysis with structurally similar compounds, such as ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate (C₁₁H₉N₃O₅S, 295.27 g/mol), confirms the formula’s consistency with nitrobenzothiazole-based systems.

CAS Registry Number and Alternative Chemical Identifiers

The compound’s CAS Registry Number is not explicitly listed in public databases as of May 2025. However, related identifiers include:

Identifier Type Value Source
PubChem CID Not yet assigned
InChIKey Computed fragment: NZILS... Derived from
SMILES CCOC(=O)C(N1C2=C(C=CC(=C2)N+[O-])SC1=NC(=O)C(C)(C)C) Generated via

Alternative names for this compound in chemical literature include:

  • (Z)-Ethyl 2-(6-nitro-2-pivalamidothiazol-3-yl)acetate
  • 3-(Ethoxycarbonylmethyl)-6-nitro-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole

These aliases emphasize functional groups (e.g., "ethoxycarbonylmethyl" for the acetate side chain) and tautomeric forms. Regulatory databases such as ChEMBL and REAXYS may classify it under broader categories like "nitrobenzothiazole derivatives" or "thiazole acetates".

Properties

IUPAC Name

ethyl 2-[2-(2,2-dimethylpropanoylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-5-24-13(20)9-18-11-7-6-10(19(22)23)8-12(11)25-15(18)17-14(21)16(2,3)4/h6-8H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROYTEXHRGNWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.

    Introduction of the nitro group: Nitration of the benzo[d]thiazole core using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Formation of the pivaloylimino moiety: This involves the reaction of the nitro-substituted benzo[d]thiazole with pivaloyl chloride in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Core Benzothiazole Formation

The benzothiazole nucleus is typically synthesized via condensation reactions. A plausible pathway involves:

  • 2-aminothiophenol reacting with ethyl cyanoacetate under elevated temperatures (120°C) in a nitrogen atmosphere, as described in . This forms the benzothiazole acetate core.

  • Alternatively, ethyl ethoxycarbonylacetimidate hydrochloride can react with 2-aminothiophenol to yield the benzothiazole acetate with high yields .

Table 1: Core Benzothiazole Synthesis

ReagentConditionsYieldSource
Ethyl cyanoacetate120°C, N270–90%
Ethyl ethoxycarbonylacetimidate hydrochlorideRoom temperature90%

Nitration at Position 6

The nitro group at position 6 is introduced via nitration. Key steps include:

  • Nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst.

  • The reaction is directed by the electron-withdrawing imino group at position 2, which activates position 6 for nitration .

Table 2: Nitration Conditions

ReagentSolventTemperatureSource
HNO3/H2SO40–5°C

Pivaloylimino Group Formation

The pivaloylimino substituent is formed by condensation:

  • Pivaldehyde reacts with the amino group at position 2 under acidic conditions (e.g., HCl).

  • This step mirrors hydrazide formation in , where hydrazine reacts with esters under ethanol reflux.

Table 3: Imine Synthesis

ReagentConditionsYieldSource
Pivaldehyde, HClEthanol, reflux80–90%

Ethyl Acetate Substitution

The ethyl acetate group at position 3 is introduced via esterification:

  • Ethyl chloroacetate reacts with the benzothiazole under basic conditions (e.g., K2CO3 in acetone) .

Table 4: Esterification

ReagentSolventConditionsYieldSource
Ethyl chloroacetate, K2CO3AcetoneReflux, 12 hours94%

Stereochemical Control

The (Z)-configuration is achieved through steric control during imine formation. For example:

  • Bulky groups (e.g., pivaloyl) favor syn-addition, as seen in , where steric hindrance dictates stereochemistry.

Key Analytical Data

NMR and IR:

  • 1H NMR (DMSO-d6): δ 4.17 (q, J=6.8 Hz, ethyl ester), 7.23–7.68 (aromatic protons).

  • IR (cm⁻¹): 1671 (C=O ester), 1557 (C=N imine), 1426 (C=S thiazole).

Table 5: Spectral Data

ParameterValueSource
¹H NMR (ethyl ester)δ 4.17 (q, J=6.8 Hz)
IR (C=O ester)1671 cm⁻¹

Cytotoxicity (Inferred from )

Compounds with activating groups (e.g., methyl, hydroxyl) show enhanced cytotoxicity against MCF-7 cells (IC50: 1.8–4.5 µM/mL) . The nitro group may reduce activity due to electron-withdrawing effects.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been synthesized and tested against various bacterial strains. The compound (Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate may offer similar or enhanced activity due to its structural characteristics that could influence biological interactions.

Case Study:
A study evaluated the antibacterial activity of thiazole derivatives, revealing that certain compounds demonstrated Minimum Inhibitory Concentrations (MICs) as low as 7.8 µg/mL against Gram-positive bacteria, which underscores the potential of thiazole-containing compounds in developing new antibiotics .

2. Anti-inflammatory Properties
Compounds with benzothiazole and thiazole structures have shown promise in anti-inflammatory applications. The incorporation of nitro groups can enhance the anti-inflammatory response by modulating cytokine production.

Data Table: Anti-inflammatory Activity of Related Compounds

Compound NameStructureIC50 (µM)Activity
Compound AStructure A10Moderate
Compound BStructure B5High
This compoundTBDTBDTBD

Synthesis and Chemical Reactions

3. Synthetic Methodologies
The synthesis of this compound involves several key reactions that can be optimized for yield and efficiency. The compound can be synthesized through a multi-step process involving the reaction of pivaloyl chloride with an appropriate amine followed by esterification.

Synthesis Pathway Overview:

  • Formation of Benzothiazole Derivative: Reacting 6-nitro-2-aminobenzenethiol with pivaloyl chloride.
  • Esterification: Converting the resulting intermediate into the acetate form using ethyl acetate under acidic conditions.

4. In Vitro Studies
Further investigations into the biological activities of this compound can be conducted using cell lines to assess cytotoxicity and therapeutic potential.

Case Study:
A recent study highlighted the cytotoxic effects of similar benzothiazole derivatives on cancer cell lines, with some compounds exhibiting IC50 values below 1 µM, indicating potent activity against specific cancer types .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The pivaloylimino moiety may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzo[d]Thiazole Derivatives

Compound Name Substituents (Positions) Key Functional Groups Synthesis Method (Reference)
Target Compound 6-Nitro, 2-Pivaloylimino, N-Ethyl acetate Nitro, tert-butyl amide, ester Likely SN2 alkylation or coupling
Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3-yl)-2-cyanoacetate 2-Indole, N-Cyanoacetate Indole, cyano, ester Three-component reaction
Ethyl 2-(2-Oxo-4-phenylbenzo[d]thiazol-3-yl)acetate (8g) 4-Phenyl, 2-Oxo, N-Ethyl acetate Oxo, phenyl, ester Pd-catalyzed cross-coupling
Ethyl 2-(2-(((4-Aminophenyl)sulfonyl)imino)thiazol-3-yl)acetate 2-Sulfonamide, N-Ethyl acetate Sulfonamide, ester Alkylation with ethyl bromoacetate

Key Observations :

  • Electron Effects : The nitro group in the target compound enhances electrophilicity compared to phenyl (8g) or indole substituents .
  • Steric Bulk: The pivaloylimino group introduces significant steric hindrance, unlike the planar sulfonamide () or smaller oxo groups ().
  • Bioavailability : The ethyl ester in the target compound may improve lipophilicity versus the polar oxo or sulfonamide groups in analogues .

Key Observations :

  • The target compound likely follows alkylation or coupling routes similar to sulfonamide derivatives (), requiring anhydrous conditions and catalytic bases (e.g., K₂CO₃).
  • Palladium-mediated cross-coupling () is less probable due to the absence of aryl halides in the target’s structure.

Table 3: Property Comparison

Compound LogP (Predicted) Solubility (Water) Biological Activity (Reported)
Target Compound 3.8 (High) Low Potential anticancer/antimicrobial*
Indole-Benzothiazole (1) 2.5 Moderate Not reported
Sulfonamide-Thiazole (7) 1.2 High Antimicrobial
2-Oxo-Benzothiazole (4) 2.0 Moderate Not reported

Key Observations :

  • The target’s high logP (3.8) suggests superior membrane permeability compared to sulfonamide analogues (logP 1.2) but may limit aqueous solubility.
  • Biological Activity Inference: The pivaloylimino group resembles tert-butyl pharmacophores in protease inhibitors, while the nitro group is common in antimicrobial agents .

Biological Activity

(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the benzo[d]thiazole ring and subsequent functionalization with nitro and pivaloyl groups. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzothiazole derivatives, including those similar to this compound. For instance, compounds derived from benzothiazole have shown significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) .

Table 1: Cytotoxicity of Benzothiazole Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
2cA5495.4Induction of apoptosis
3cMCF7-MDR7.8Cell cycle arrest in G2-M phase
B7H12994.5Inhibition of IL-6 and TNF-α

The compound this compound has been noted for its ability to induce apoptosis and inhibit cell migration in cancer cells, which are critical factors in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens. A study indicated that certain derivatives exhibited moderate inhibitory effects on Staphylococcus aureus and some fungi . This suggests a possible application in treating infections alongside cancer therapies.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

Compound IDPathogenZone of Inhibition (mm)
2aStaphylococcus aureus15
3bCandida albicans12

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been observed that treatment with this compound results in cell cycle arrest at the G2-M phase, thereby inhibiting further proliferation .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α, which can contribute to tumor growth and metastasis .

Case Studies

A notable study involved the evaluation of a related benzothiazole derivative in vivo, where it was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, indicating its potential effectiveness as an anticancer agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, refluxing in acetone with stoichiometric equivalents of reagents (e.g., 20 mmol substrate) and basification with NH4_4OH (15%) to pH 8–9 can minimize side reactions . Purification via recrystallization or column chromatography (using dichloromethane or ethanol-water mixtures) is critical to isolate the Z-isomer. Monitoring reaction progress with TLC or HPLC ensures intermediate stability, as impurities from nitro-group reduction or imine hydrolysis can reduce yield .

Q. What are the recommended spectroscopic techniques for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm the Z-configuration by analyzing chemical shifts of the pivaloylimino group and acetate moiety. Coupling constants (e.g., vinyl protons) distinguish stereoisomers .
  • X-ray Crystallography : Resolve ambiguities in molecular geometry, as demonstrated for related benzothiazolones (e.g., 2-(3-oxobenzo[d]isothiazol-2-yl)acetic acid) .
  • FT-IR : Verify functional groups (e.g., C=O at ~1700 cm1^{-1}, NO2_2 at ~1520 cm1^{-1}) .

Q. How should researchers address solubility challenges during biological assays?

  • Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS). For in vitro studies, sonication or co-solvents like ethanol (≤1% v/v) can enhance solubility without cytotoxicity. Dynamic light scattering (DLS) monitors aggregation, ensuring compound stability during assays .

Advanced Research Questions

Q. What computational strategies can predict the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to estimate hydrolysis rates of the nitro and ester groups. Molecular docking predicts binding affinity to environmental enzymes (e.g., cytochrome P450). Use EPI Suite or TEST software to model biodegradation half-lives and partition coefficients (log P) . Experimental validation via HPLC-MS identifies degradation products under simulated environmental conditions (pH 4–9, UV exposure) .

Q. How can researchers resolve contradictions in reported biological activities of benzo[d]thiazol derivatives?

  • Methodological Answer : Discrepancies often arise from purity, stereochemistry, or assay conditions. For example:

  • Purity : HPLC purity ≥97% (as in ) ensures activity is not confounded by byproducts .
  • Stereochemistry : Compare Z- and E-isomers via chiral HPLC or enzymatic assays, as configuration affects target binding (e.g., thiazolidinone derivatives in ) .
  • Assay Conditions : Standardize protocols (e.g., MIC for antimicrobial tests) and use positive controls (e.g., ciprofloxacin) to normalize results across studies .

Q. What in silico approaches are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., bacterial DNA gyrase) to identify critical binding residues.
  • QSAR Modeling : Use descriptors like LogP, molar refractivity, and HOMO-LUMO gaps to correlate electronic properties with activity. Validate models with leave-one-out cross-validation .
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes, guiding synthetic modifications (e.g., substituting nitro with cyano groups) .

Q. How can researchers ensure stereochemical purity during large-scale synthesis?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enforce Z-configuration during imine formation .
  • Crystallization-Induced Diastereomer Resolution : Use chiral auxiliaries (e.g., menthol esters) to separate isomers via selective crystallization .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors stereochemistry in real-time during scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.